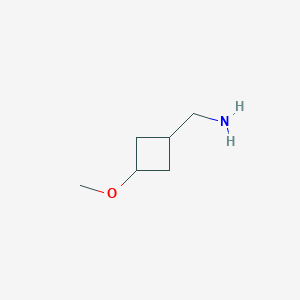![molecular formula C21H23NO3S B2829062 N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4-isopropoxybenzamide CAS No. 2034403-60-4](/img/structure/B2829062.png)
N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4-isopropoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a benzothiophene derivative. Benzothiophenes are aromatic organic compounds that contain a benzene ring fused to a thiophene ring . They are found in many natural and pharmacologically active compounds .
Molecular Structure Analysis
The molecular structure of benzothiophene derivatives can be analyzed using techniques such as NMR spectroscopy and X-ray diffraction .Chemical Reactions Analysis
Benzothiophene derivatives can undergo various chemical reactions. For example, they can participate in Pd-catalyzed coupling reactions like the Sonogashira coupling reaction, which are very useful tools for the formation of new carbon–carbon bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of benzothiophene derivatives can be analyzed using various techniques. For example, their absorption bands can be studied using spectroscopic techniques .Scientific Research Applications
Antibacterial Properties
Benzothiophene derivatives have been synthesized and evaluated for their antimicrobial properties. Specifically, compounds such as 3-(4-aminobenzoethynyl)-2-(thiophen-2-yl)benzo[b]thiophene (12E), 3-ethynyl-2-(thiophen-2-yl)benzo[b]thiophene (12L), and 3-(2-aminobenzoethynyl)-2-(thiophen-2-yl)benzo[b]thiophene (12J) displayed high antibacterial activity against Staphylococcus aureus (S. aureus) . S. aureus is a dangerous pathogenic bacterium that can cause serious infections in humans.
Antifungal Potential
In addition to antibacterial effects, 3-iodo-2-(thiophen-2-yl)benzo[b]thiophene (10) and 3-(trimethylsilylethynyl)-2-(thiophen-2-yl)benzo[b]thiophene (12K) have shown potential as antifungal agents against current fungal diseases . These compounds could contribute to combating fungal infections.
Antioxidant Capacities
Novel compounds, such as 3-(1H-indole-2-yl)-2-(thiophen-2-yl)benzo[b]thiophene (16) and 3-(4-aminobenzoethynyl)-2-(thiophen-2-yl)benzo[b]thiophene (12E), exhibited remarkable antioxidant capacities. Their TEAC (Trolox Equivalent Antioxidant Capacity) values surpassed those of the universally accepted reference compound, trolox . Antioxidants play a crucial role in protecting cells from oxidative damage.
Heteroaromatic Compounds in Drug Discovery
Benzothiophenes and thiophenes, including the compound of interest, have significant roles in drug discovery. They have been used as anti-parasitic, anti-bacterial, anti-cancer, anti-fungal, anti-inflammatory, and antioxidant agents . For instance, Raloxifene (used for breast cancer treatment) and Sertaconazole (an antifungal drug) belong to this class of compounds .
Mechanism of Action
Safety and Hazards
Future Directions
Benzothiophene derivatives have potential in various fields due to their interesting properties. They have been used in pharmaceutical sciences and materials chemistry . Future research could focus on the design and synthesis of new benzothiophene derivatives with improved properties and activities.
properties
IUPAC Name |
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3S/c1-14(2)25-17-10-8-15(9-11-17)20(23)22-13-21(3,24)19-12-16-6-4-5-7-18(16)26-19/h4-12,14,24H,13H2,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVQZVCNUEWQCBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NCC(C)(C2=CC3=CC=CC=C3S2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4-isopropoxybenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

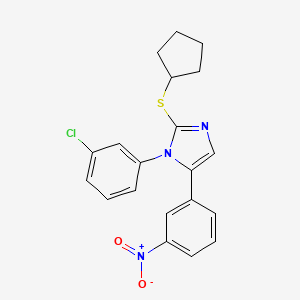
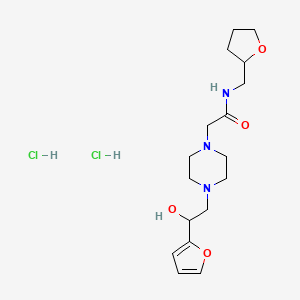
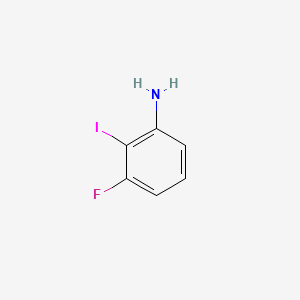
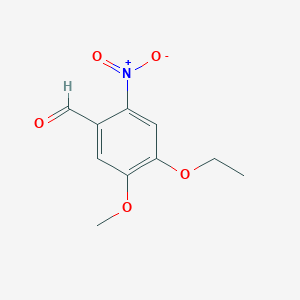
![2-methyl-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide](/img/structure/B2828987.png)

![5-Benzyl-3-[(3-fluorophenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2828990.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(methylthio)benzamide](/img/structure/B2828991.png)
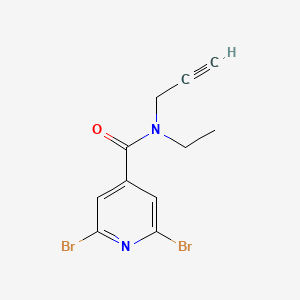

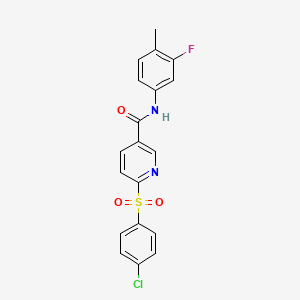

![N-(3,4-dimethylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2829000.png)
